![molecular formula C24H21N5O3 B2958306 N-(2-(1H-indol-3-yl)ethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921509-04-8](/img/structure/B2958306.png)
N-(2-(1H-indol-3-yl)ethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the coupling of carboxylic acids and amines, mediated by N,N’-dicyclohexylcarbodiimide (DCC), a common dehydrating agent used for the preparation of esters, amides, or anhydrides .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various spectroscopic techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data .Applications De Recherche Scientifique
Anticancer Applications
One area of research has focused on the synthesis and biological evaluation of novel derivatives related to the structure of this compound for anticancer activities. For example, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, demonstrating cytotoxic activities against cancer cell lines, which provides a basis for the potential anticancer applications of related compounds. The structural activity relationship (SAR) indicated that certain modifications could enhance their anticancer efficacy, suggesting a pathway for further development of compounds with similar structures for oncological applications (Rahmouni et al., 2016).
Anti-Inflammatory Applications
Another area of research involves the exploration of anti-inflammatory properties. Tozkoparan et al. (1999) synthesized derivatives of thiazolo[3,2-a]pyrimidine, demonstrating moderate anti-inflammatory activity. These findings highlight the potential of structurally related compounds to serve as leads for the development of new anti-inflammatory agents. The study provides evidence of the therapeutic potential of compounds sharing core structural motifs with N-(2-(1H-indol-3-yl)ethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide in treating inflammation-related disorders (Tozkoparan et al., 1999).
Potential Antiviral and Antibacterial Activities
Research into the antiviral and antibacterial activities of related compounds provides insights into the broad-spectrum utility of such chemicals. Studies focusing on the synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-carboxylate derivatives, for instance, have examined their antibacterial, antifungal, and antitumor activities, underscoring the versatility of this chemical scaffold in drug development for infectious diseases (Shanmugasundaram et al., 2011).
Orientations Futures
Mécanisme D'action
Target of action
The compound contains an indole moiety, which is a common structure in many bioactive compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.
Biochemical pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Given the wide range of activities associated with indole derivatives , it’s likely that multiple pathways could be involved.
Result of action
Based on the biological activities of indole derivatives , the effects could potentially include antiviral, anti-inflammatory, or anticancer activities, among others.
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3/c1-28-14-18(22(30)25-12-11-15-13-26-19-10-6-5-9-17(15)19)20-21(28)23(31)29(24(32)27-20)16-7-3-2-4-8-16/h2-10,13-14,26H,11-12H2,1H3,(H,25,30)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGQVYDQTNAUPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NCCC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
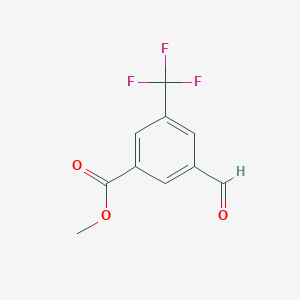
![2-((7-isopentyl-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2958224.png)

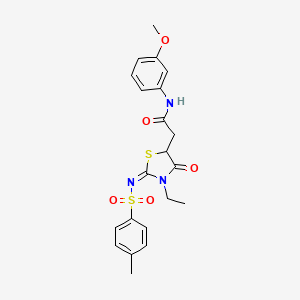
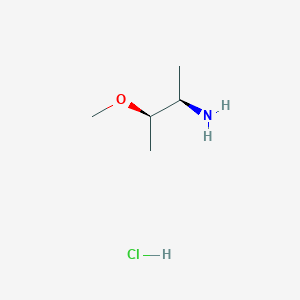
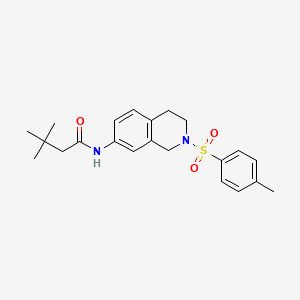
![N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]but-2-ynamide](/img/structure/B2958231.png)
![6-[(3,4-Dichlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2958232.png)
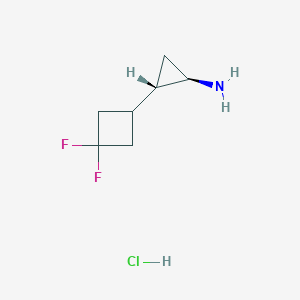
![8-(Cyclohexylcarbonyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2958237.png)
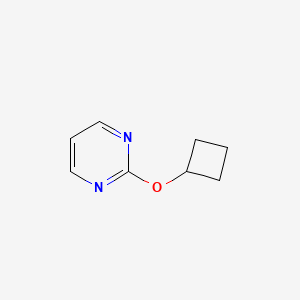
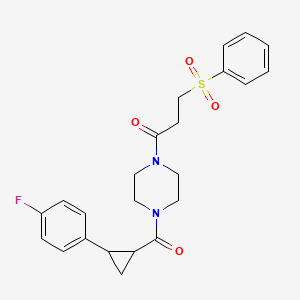
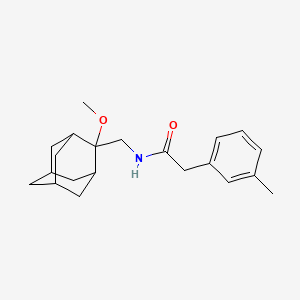
![4-[3-(4-Chlorophenyl)sulfonyl-6-methoxyquinolin-4-yl]morpholine](/img/structure/B2958246.png)
